molecular formula C16H21BF2O3 B596555 2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1245816-08-3

2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B596555
CAS No.: 1245816-08-3
M. Wt: 310.148
InChI Key: TVDPVJZHYPPVSB-UHFFFAOYSA-N
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Description

2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as this compound, is a useful research compound. Its molecular formula is C16H21BF2O3 and its molecular weight is 310.148. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis. It is particularly involved in the induction of epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells .

Mode of Action

The compound interacts with TGF-β1, inhibiting its ability to induce EMT. This is evidenced by the compound’s ability to inhibit the expression of proteins such as α-SMA, vimentin, and collagen I, which are markers of EMT. Additionally, it increases the expression of E-cadherin, a protein that is downregulated during EMT .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway, which is central to the process of EMT. By inhibiting TGF-β1, the compound prevents the phosphorylation of Smad2/3, thereby inhibiting the downstream effects of this pathway, which include the excessive deposition of extracellular matrix components .

Pharmacokinetics

Similar compounds have been shown to have high gi absorption and are bbb permeant . They are also known to inhibit several cytochrome P450 enzymes, which could impact their metabolism and elimination .

Result of Action

The inhibition of TGF-β1-induced EMT results in a reduction in pulmonary fibrosis. This is evidenced by improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin in animal models .

Properties

IUPAC Name

2-[2-(cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BF2O3/c1-15(2)16(3,4)22-17(21-15)11-7-12(18)13(19)8-14(11)20-9-10-5-6-10/h7-8,10H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDPVJZHYPPVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC3CC3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735119
Record name 2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-08-3
Record name 2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245816-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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